

Extraction efficiency problems for N-Demethyl-N-formylolanzapine

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Compound of Interest

Compound Name: *N-Demethyl-N-formylolanzapine*

CAS No.: 639460-79-0

Cat. No.: B1530974

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Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting extraction and quantification workflows for **N-Demethyl-N-formylolanzapine** (CAS No. 639460-79-0), a critical metabolite and synthetic impurity of the atypical antipsychotic Olanzapine[1].

Because of its unique structural modifications, this impurity frequently exhibits severe recovery issues when subjected to standard sample preparation methodologies optimized for the parent drug.

Part 1: Physicochemical Causality – Why Extraction Fails

To understand why extraction efficiency drops, we must look at the structural causality. Olanzapine contains a highly basic tertiary amine on its piperazine ring. In **N-Demethyl-N-formylolanzapine**, this methyl group is replaced by a formyl group, converting the basic amine into a neutral amide.

This single substitution fundamentally alters the molecule's ionization behavior and lipophilicity, breaking standard ion-exchange extraction protocols[2][3].

Table 1: Physicochemical Comparison of Olanzapine vs. Formyl Impurity

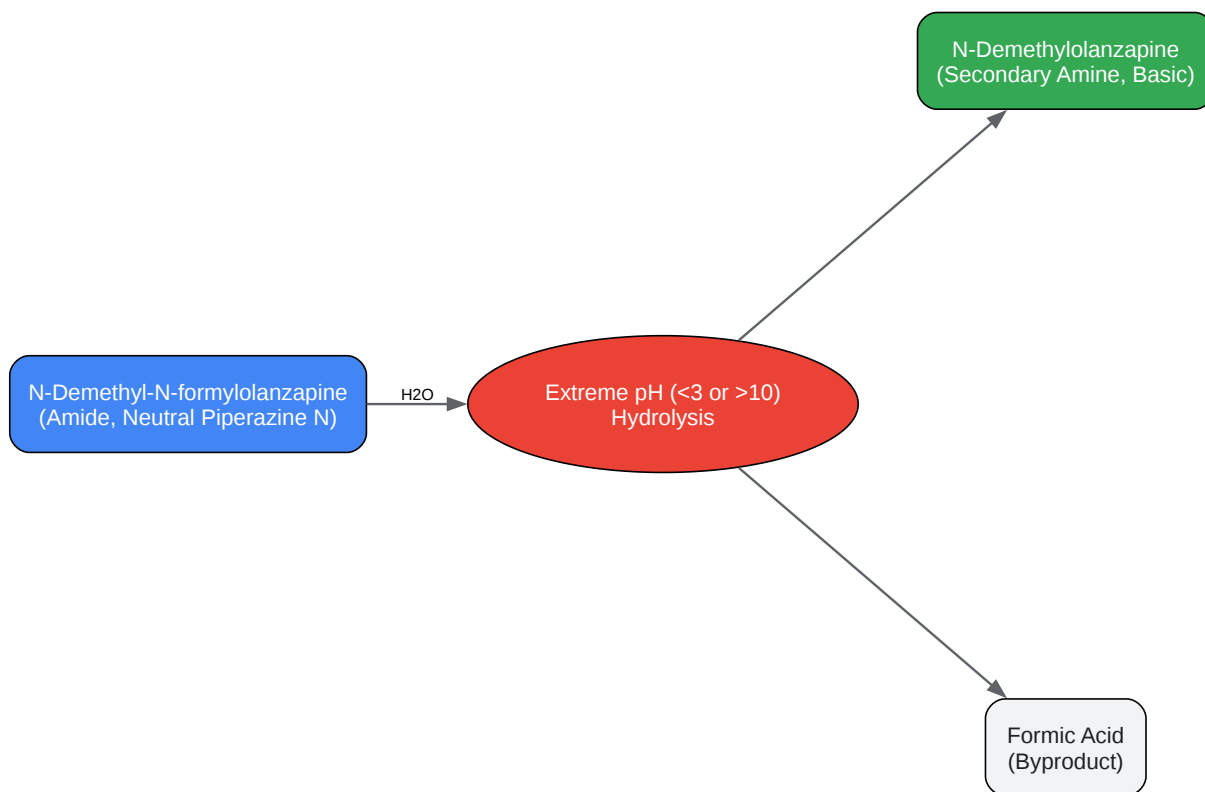
Property	Olanzapine (Parent)	N-Demethyl-N-formylolanzapine	Impact on Extraction
Piperazine N-Substitution	-CH ₃ (Methyl)	-CHO (Formyl)	Loss of basic tertiary amine site.
Chemical Nature	Basic	Neutral (Amide)	Fails to interact with cation-exchange resins.
Predicted pKa	~7.3, 10.0	7.78 ± 0.20[2]	Requires different pH optimization for LLE.
LogP (XLogP)	~2.9	2.3[3]	Slightly more polar; elutes earlier in Reversed-Phase.
Charge State at pH 3	+2 (Highly Ionized)	+1 (or partial)	Poor retention on Mixed-Mode Strong Cation Exchange (MCX).

Part 2: Troubleshooting FAQs

Q1: Why is my recovery of **N-Demethyl-N-formylolanzapine** <30% when using Mixed-Mode Cation Exchange (MCX) SPE, while Olanzapine recovery is >90%? A: This is a classic ionization mismatch. MCX cartridges rely on the analyte possessing a strong positive charge under acidic loading conditions (typically pH 2-3) to bind to the negatively charged sulfonic acid groups on the sorbent. Because the formyl group creates an amide, **N-Demethyl-N-formylolanzapine** lacks the basicity to become fully protonated at this pH. Consequently, the ionic interaction fails, and the impurity is prematurely washed out during the methanol wash step. Solution: Switch to a polymeric reversed-phase sorbent (e.g., HLB).

Q2: We switched to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). What is the optimal pH to co-extract both the parent drug and the formyl impurity? A: The optimal extraction window is pH 7.5 to 8.5. At this pH, Olanzapine is largely deprotonated (neutralized) and partitions effectively into the organic layer. Because **N-Demethyl-N-formylolanzapine** is inherently less basic (pKa ~7.78)^[2], it also remains uncharged in this range. If you drop the pH below 6.0, Olanzapine will ionize and remain in the aqueous phase, destroying your co-extraction efficiency.

Q3: We are observing peak area variability and suspect degradation during sample preparation. Is this possible? A: Yes. Formamides are susceptible to both acid-catalyzed and base-catalyzed hydrolysis. If your sample preparation involves harsh pH adjustments (e.g., using 0.1M NaOH or prolonged exposure to 2% Formic Acid during evaporation), the formyl group will cleave. This degradation yields N-demethylolanzapine and formic acid, artificially lowering your formyl impurity quantification.



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Fig 1: Hydrolysis degradation pathway of **N-Demethyl-N-formylolanzapine** under extreme pH.

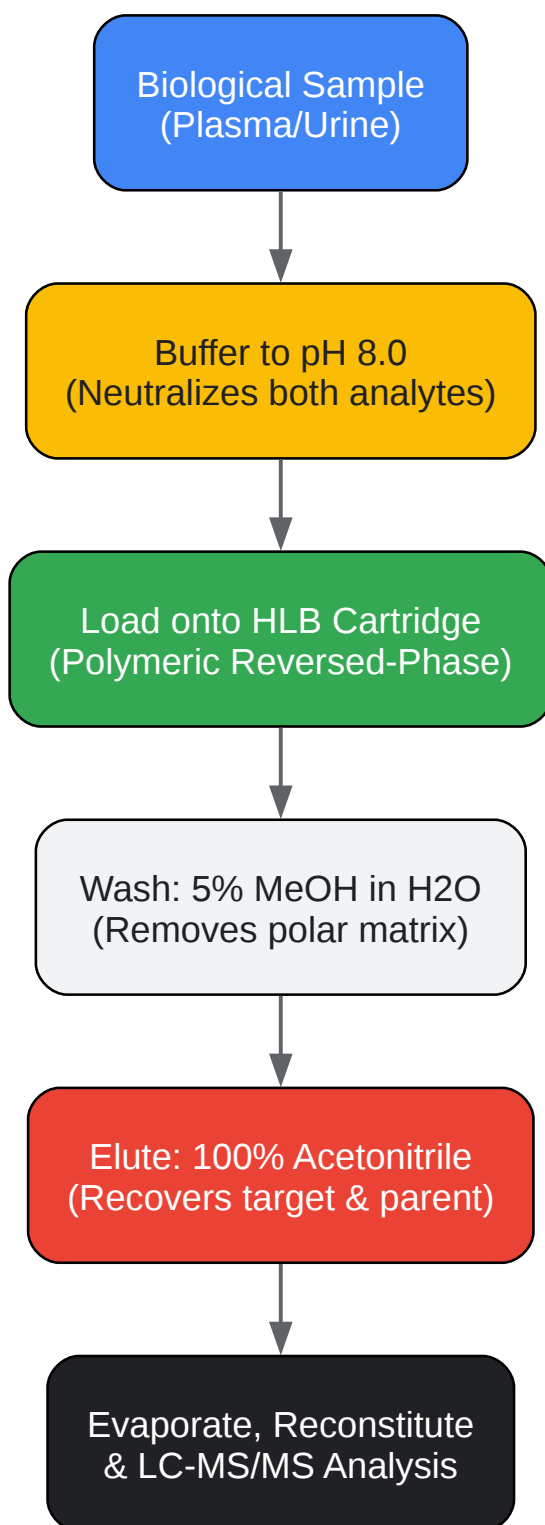
Part 3: Self-Validating Extraction Protocol

To achieve >85% recovery for both Olanzapine and **N-Demethyl-N-formylolanzapine** simultaneously, you must abandon ion-exchange mechanisms and rely purely on Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction.

Step-by-Step HLB SPE Methodology

This protocol utilizes a 30 mg/1cc Polymeric Reversed-Phase Cartridge.

- **Sample Pre-treatment:** Aliquot 200 μ L of plasma/urine. Add 200 μ L of 50 mM Ammonium Acetate buffer (pH 8.0). Causality: This neutralizes Olanzapine while keeping the formyl impurity stable, ensuring maximum hydrophobic retention.
- **Conditioning:** Pass 1.0 mL of 100% Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.
- **Loading:** Load the 400 μ L buffered sample onto the cartridge at a flow rate of 1 mL/min.
- **Washing:** Wash with 1.0 mL of 5% Methanol in Water. Causality: 5% Methanol is strong enough to remove salts and polar phospholipids, but weak enough to prevent the premature elution of the slightly polar formyl impurity (LogP 2.3).
- **Drying:** Apply maximum vacuum (10-15 inHg) for 5 minutes to remove residual aqueous matrix.
- **Elution:** Elute with 2 x 500 μ L of 100% Acetonitrile. Causality: Acetonitrile provides sharper elution profiles for thienobenzodiazepine structures compared to methanol.
- **Reconstitution:** Evaporate under a gentle stream of Nitrogen at 35°C (avoid high heat to prevent hydrolysis). Reconstitute in 100 μ L of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid).



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Fig 2: Optimized HLB Solid Phase Extraction workflow for formyl impurities.

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Sources

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